molecular formula C20H23F3N4O3S B2676712 2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 923202-22-6

2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2676712
CAS RN: 923202-22-6
M. Wt: 456.48
InChI Key: LOXZZFIWUVZURH-UHFFFAOYSA-N
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Description

2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H23F3N4O3S and its molecular weight is 456.48. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Potential

Studies have explored the computational and pharmacological potential of novel derivatives, including their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain derivatives have shown moderate inhibitory effects in various assays, good affinity for COX-2 and 5-LOX which correlates to high analgesic and anti-inflammatory effects, and significant antioxidant potential with specific EC50 values. These findings highlight the compound's versatility in drug development processes (M. Faheem, 2018).

Antimicrobial and Hemolytic Activity

Research on 2,5-disubstituted 1,3,4-oxadiazole compounds, including similar acetamide derivatives, has demonstrated their pharmacological activities. A series of such derivatives were prepared, structurally elucidated, and screened for antimicrobial and hemolytic activity. Most compounds were found to be active against selected microbial species, with some displaying high potency and less toxicity, indicating their potential for further biological screening and application trials (Samreen Gul et al., 2017).

Synthesis and Anticancer Activities

The synthesis of derivatives by reacting specific compounds with 2-chloro-N-(thiazol-2-yl)acetamide compounds has been reported, with the structure of synthesized compounds confirmed through various spectral data. These compounds were investigated for their anticancer activities against different human tumor cell lines, showing reasonable activity against melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012).

Antimicrobial Activity of Novel Derivatives

Novel derivatives synthesized from the reaction of specific precursors have been examined for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Some conjugates displayed appreciable antibacterial activity, including against resistant strains such as ESBL, VRE, and MRSA, indicating their potential as novel antimicrobial agents (Drashti G. Daraji et al., 2021).

properties

IUPAC Name

N-cyclopentyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3S/c21-20(22,23)13-4-3-7-15(8-13)26-18(30)12-31-19-24-9-16(11-28)27(19)10-17(29)25-14-5-1-2-6-14/h3-4,7-9,14,28H,1-2,5-6,10-12H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXZZFIWUVZURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

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